7-Chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound features a chlorine atom at the 7th position and an ethyl group at the 1st position of the benzimidazole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-1,2-phenylenediamine with ethyl chloroformate under basic conditions to form the benzimidazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex derivatives.
Reduction Reactions: Reduction of the benzimidazole ring can lead to the formation of dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol). The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 7-substituted benzimidazole derivatives.
Oxidation Reactions: Products include oxidized benzimidazole derivatives with additional functional groups.
Reduction Reactions: Products include dihydrobenzimidazole derivatives.
Scientific Research Applications
7-Chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 7-Chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one depends on its specific biological target. In general, benzimidazole derivatives can interact with various molecular targets, including enzymes and receptors. The chlorine and ethyl substituents can influence the binding affinity and specificity of the compound. For example, the compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-1H-benzo[d]imidazol-2(3H)-one: Lacks the chlorine substituent at the 7th position.
7-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one: Has a methyl group instead of an ethyl group at the 1st position.
7-Chloro-1-ethyl-1H-benzo[d]imidazole: Lacks the carbonyl group at the 2nd position.
Uniqueness
7-Chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of both the chlorine atom at the 7th position and the ethyl group at the 1st position. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H9ClN2O |
---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
4-chloro-3-ethyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C9H9ClN2O/c1-2-12-8-6(10)4-3-5-7(8)11-9(12)13/h3-5H,2H2,1H3,(H,11,13) |
InChI Key |
PXHPVQCACHGZMO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC=C2Cl)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.